
Phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a phenyl group, a tetrafluorinated carbon, and a phenoxy group. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate typically involves the reaction of phenol with 2,3,3,3-tetrafluoro-2-chloropropanoate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like potassium carbonate. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Applied in the production of specialty chemicals and materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which Phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrafluorinated carbon center enhances its binding affinity and specificity towards these targets, leading to various biochemical and physiological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: Known for its use in the synthesis of amphetamines.
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-propanoate: Used as a replacement for perfluorooctanoic acid (PFOA) in industrial applications.
Uniqueness
Phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate stands out due to its unique combination of a phenyl group, tetrafluorinated carbon, and phenoxy group. This structure imparts distinct chemical and physical properties, making it valuable in various applications where stability and reactivity are crucial.
Propiedades
Número CAS |
10249-10-2 |
|---|---|
Fórmula molecular |
C15H10F4O3 |
Peso molecular |
314.23 g/mol |
Nombre IUPAC |
phenyl 2,3,3,3-tetrafluoro-2-phenoxypropanoate |
InChI |
InChI=1S/C15H10F4O3/c16-14(15(17,18)19,22-12-9-5-2-6-10-12)13(20)21-11-7-3-1-4-8-11/h1-10H |
Clave InChI |
SQDBBENQLVUCDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)C(C(F)(F)F)(OC2=CC=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


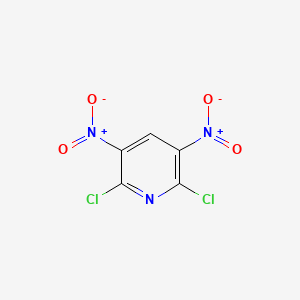
![(2S)-4-[(5-chloro-2-hydroxy-3-sulfophenyl)carbamoyl]-2-(methylamino)butanoic acid](/img/structure/B14073017.png)
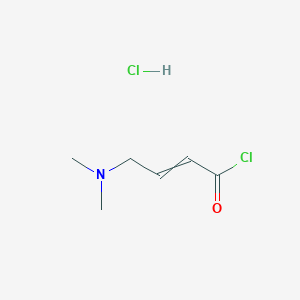
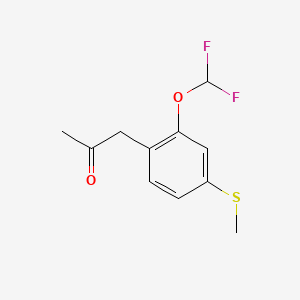



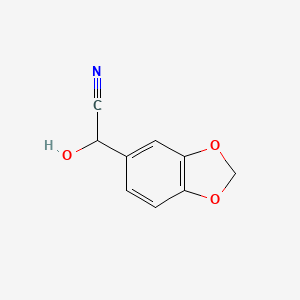
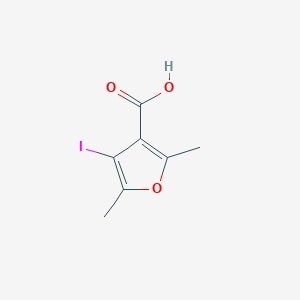
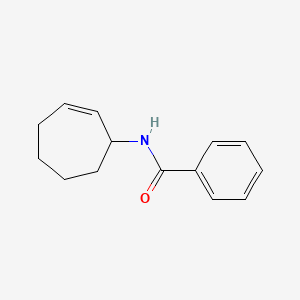
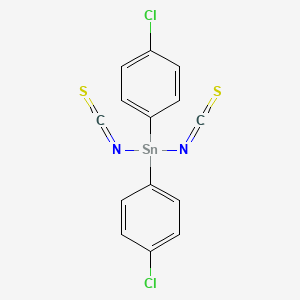
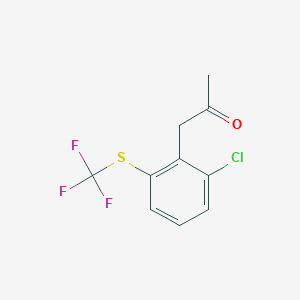
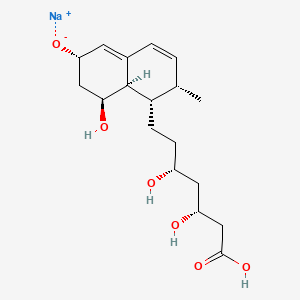
![3-[2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B14073086.png)
